REACTION_CXSMILES
|
[CH3:1][Mg]Br.CC[O:6][CH2:7][CH3:8].C1(C#N)[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][N:10]=1>O1CCCC1>[C:7]([C:8]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][N:10]=1)(=[O:6])[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
8.1 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=NC=CC2=CC=CC=C12)C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried 100 ml two neck round bottom flask under nitrogen
|
Type
|
ADDITION
|
Details
|
is diluted with 8 ml diethyl ether
|
Type
|
TEMPERATURE
|
Details
|
The reaction is warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
is quenched with 20 ml 6 M hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is warmed to 50° C. for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
ADDITION
|
Details
|
is poured into 75 ml 2N sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with 3×80 ml ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics are dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
The dried organics are concentrated in vacuo to a crude amber oil
|
Type
|
CUSTOM
|
Details
|
The crude material is chromatographed over 150 g silica gel (230-400 mesh)
|
Type
|
WASH
|
Details
|
eluting with 10% acetone/hexane
|
Type
|
CUSTOM
|
Details
|
while collecting 22 ml fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=NC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |